molecular formula C15H10BrNS B14637158 2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole CAS No. 51737-36-1

2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole

Cat. No.: B14637158
CAS No.: 51737-36-1
M. Wt: 316.2 g/mol
InChI Key: NRZPZHBCRNHBGZ-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a bromophenyl group attached to an ethenyl linkage, which is further connected to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole typically involves the condensation reaction of benzothiazole derivatives with bromophenyl compounds. One common method includes the use of benzothiazole and 4-bromobenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. For example, its anticancer activity could be attributed to the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Chlorophenyl)ethenyl]-1,3-benzothiazole
  • 2-[2-(4-Fluorophenyl)ethenyl]-1,3-benzothiazole
  • 2-[2-(4-Methylphenyl)ethenyl]-1,3-benzothiazole

Uniqueness

2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s biological activity and material properties compared to its chloro, fluoro, and methyl analogs.

Properties

CAS No.

51737-36-1

Molecular Formula

C15H10BrNS

Molecular Weight

316.2 g/mol

IUPAC Name

2-[2-(4-bromophenyl)ethenyl]-1,3-benzothiazole

InChI

InChI=1S/C15H10BrNS/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H

InChI Key

NRZPZHBCRNHBGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)Br

Origin of Product

United States

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